Ascorbyl laurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

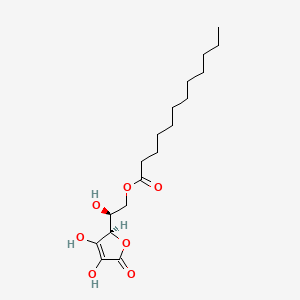

L-Ascorbyl dodecanoate , est un dérivé liposoluble de l'acide ascorbique (vitamine C). Sa formule chimique est C18H30O7. Contrairement à la vitamine C hydrosoluble, cet ester présente une stabilité et une solubilité lipidique améliorées, ce qui le rend adapté à diverses applications .

Méthodes De Préparation

Le L-ascorbyl dodecanoate peut être synthétisé par estérification de l'acide ascorbique avec l'acide dodecanoïque (acide laurique). La réaction se produit généralement en milieu acide, ce qui donne l'ester souhaité. Les méthodes de production industrielle impliquent l'optimisation des paramètres de réaction afin d'obtenir des rendements élevés et une pureté élevée.

Analyse Des Réactions Chimiques

Le L-ascorbyl dodecanoate subit plusieurs réactions :

Hydrolyse : L'ester peut être hydrolysé en acide ascorbique et acide dodecanoïque en milieu alcalin.

Oxydation : Comme la vitamine C, il peut agir comme antioxydant en cédant des électrons aux radicaux libres.

Métabolisme lipidique : En raison de sa solubilité lipidique, il participe aux voies du métabolisme lipidique.

Les réactifs courants comprennent les acides (pour l'estérification) et les bases (pour l'hydrolyse). Les principaux produits incluent l'acide ascorbique et l'acide dodecanoïque.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Ascorbyl laurate is an ester formed from ascorbic acid and lauric acid. This compound exhibits both antioxidant and antimicrobial properties, making it suitable for diverse applications. The lipid-soluble nature of this compound enhances its ability to penetrate biological membranes, facilitating its use in topical formulations.

Antioxidant Activity

This compound acts as a potent antioxidant, neutralizing free radicals and protecting cellular components from oxidative damage. This property is particularly beneficial in skin care formulations, where it can help mitigate the effects of UV radiation and environmental stressors.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity against various pathogens. This includes effectiveness against both Gram-positive and Gram-negative bacteria, which makes it a promising candidate for food preservation and cosmetic applications.

Drug Delivery Systems

This compound has been investigated for its role in enhancing drug delivery systems. A study highlighted its use in improving the ocular permeation of acetazolamide, a medication used to treat glaucoma. The incorporation of this compound into nanostructured systems significantly increased the bioavailability of the drug, demonstrating its potential in ocular therapeutics .

Formulation Enhancer

This compound can serve as an emulsifier and stabilizer in pharmaceutical formulations. Its ability to enhance solubility and stability of active ingredients makes it valuable in creating effective topical medications.

Skin Care Products

This compound is commonly used in skin care formulations due to its antioxidant properties. It helps improve skin texture, reduces signs of aging, and promotes collagen synthesis. Clinical studies have shown that formulations containing ascorbic acid derivatives can lead to significant improvements in skin hydration and elasticity .

Sun Protection

The compound's ability to scavenge free radicals contributes to its application in sun protection products. By reducing oxidative stress caused by UV exposure, this compound can help prevent sunburn and photoaging.

Antimicrobial Agent

In food science, this compound has been evaluated for its antimicrobial properties. Studies indicate that it effectively inhibits the growth of foodborne pathogens, thus extending the shelf life of various food products . Its application as a natural preservative aligns with consumer demand for clean-label products.

Antioxidant Preservative

As an antioxidant, this compound can prevent lipid oxidation in food products, preserving flavor and nutritional quality. Its use in emulsified food systems helps maintain product stability during storage.

Table 1: Antimicrobial Efficacy of this compound Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.0 mM |

| Listeria monocytogenes | 3.0 mM |

| Pseudomonas aeruginosa | 5.0 mM |

| Escherichia coli | 6.0 mM |

Table 2: Clinical Efficacy of this compound in Skin Care Formulations

| Study Focus | Result |

|---|---|

| Collagen Synthesis | Increased type I & III procollagen levels |

| Skin Hydration | Improved hydration by 20% |

| Reduction in Wrinkles | Decreased wrinkle depth by 11% |

Case Studies

- Ocular Drug Delivery : A study demonstrated that incorporating this compound into ocular formulations significantly improved the hypotensive effect of acetazolamide compared to standard formulations .

- Cosmetic Application : Clinical trials involving a formulation with 10% ascorbic acid showed notable improvements in skin texture and elasticity after four weeks of use .

- Food Preservation : Research indicated that using this compound as a preservative reduced microbial load significantly in dairy products, extending their shelf life while maintaining quality .

Mécanisme D'action

The compound exerts its effects through:

Antioxidant Activity: It scavenges free radicals, protecting cells from oxidative damage.

Collagen Synthesis: Supports collagen production, vital for skin health.

Lipid Metabolism: Influences lipid-related pathways.

Comparaison Avec Des Composés Similaires

Le L-ascorbyl dodecanoate se distingue par sa solubilité lipidique et sa stabilité. Les composés similaires incluent le L-ascorbyl octanoate et d'autres dérivés de la vitamine C.

Activité Biologique

Ascorbyl laurate (ASC12) is a lipid-soluble derivative of vitamin C, known for its amphiphilic properties and potential applications in drug delivery systems. This article explores the biological activity of this compound, focusing on its antioxidant properties, drug delivery capabilities, and therapeutic applications.

This compound is synthesized by esterifying ascorbic acid with lauric acid. This modification enhances its lipophilicity while preserving the antioxidant characteristics of ascorbic acid. The chemical structure allows it to self-assemble into nanostructures, making it an effective vehicle for drug delivery.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals effectively, contributing to its role in various therapeutic applications.

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (μM) |

|---|---|---|

| This compound | 48.74 | 105.26 |

| Ascorbic Acid | 50.00 | 50.00 |

| Trolox | 47.08 | 25.00 |

Drug Delivery Applications

This compound has been investigated for its ability to enhance the bioavailability of various drugs through its self-assembled nanostructures known as coagels. These structures improve drug solubility and permeation across biological barriers.

Case Study: Ocular Drug Delivery

In a study evaluating the ocular delivery of acetazolamide (AZM), this compound-based coagels demonstrated improved permeation and pharmacological effectiveness compared to traditional formulations. The results indicated a significant reduction in intraocular pressure in normotensive rabbits, showcasing the potential of ASC12 in ophthalmic applications .

Table 2: Ocular Permeation Results

| Formulation | Steady-State Flux (μg/min) | P(app) (cm/s) |

|---|---|---|

| Coagel-AZM 0.4% | 1.43 | 3.04 |

| Commercial AZOPT | Lower than coagel | Lower |

The biological activity of this compound can be attributed to its ability to form stable nanostructures that encapsulate drugs, enhancing their stability and release profile. The amphiphilic nature allows it to interact with both hydrophilic and lipophilic environments, facilitating drug transport across membranes.

Clinical Implications

This compound's properties make it a promising candidate for various therapeutic applications, including:

- Dermatology : Its antioxidant properties can aid in skin protection against UV radiation and aging.

- Ophthalmology : Enhancing drug delivery systems for treating ocular diseases.

- Pharmaceutical Formulations : As a carrier for poorly soluble drugs, improving their bioavailability.

Propriétés

Numéro CAS |

16690-40-7 |

|---|---|

Formule moléculaire |

C18H30O7 |

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H30O7/c1-2-3-4-5-6-7-8-9-10-11-14(20)24-12-13(19)17-15(21)16(22)18(23)25-17/h13,17,19,21-22H,2-12H2,1H3/t13-,17+/m0/s1 |

Clé InChI |

DWKSHXDVQRZSII-SUMWQHHRSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

SMILES isomérique |

CCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O |

SMILES canonique |

CCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O |

Synonymes |

ascorbyl monolaurate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.